molecular formula C18H21N5 B11250352 N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine

N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine

Cat. No.: B11250352
M. Wt: 307.4 g/mol
InChI Key: VYVWQCZLZXOPNC-UHFFFAOYSA-N
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Description

BENZYL({2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is a complex organic compound that features a benzyl group attached to a tetrazole ring

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

N-benzyl-2-[1-(4-methylphenyl)tetrazol-5-yl]propan-2-amine

InChI

InChI=1S/C18H21N5/c1-14-9-11-16(12-10-14)23-17(20-21-22-23)18(2,3)19-13-15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3

InChI Key

VYVWQCZLZXOPNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C)(C)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL({2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrazole derivative in the presence of a base.

    Final Assembly: The final compound is obtained by coupling the benzylated tetrazole with the appropriate amine under suitable conditions, often involving a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

BENZYL({2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Scientific Research Applications

BENZYL({2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of BENZYL({2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Shares a similar heterocyclic structure but with different biological activities.

    Benzylamine: Lacks the tetrazole ring, resulting in different chemical properties and applications.

    Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole have similar ring structures but different substituents, leading to varied biological activities.

Uniqueness

BENZYL({2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL})AMINE is unique due to the combination of the benzyl group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest for further research and development.

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